molecular formula C18H25NOS B2810664 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049513-47-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2810664
CAS No.: 1049513-47-4
M. Wt: 303.46
InChI Key: VJEOKGXERHXGCC-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure incorporating a cyclohexenyl ethylamine moiety linked to a 1-(thiophen-2-yl)cyclopentanecarboxamide group. The cyclohexenylethylamine component is a recognized synthetic intermediate in the construction of complex nitrogen-containing scaffolds, as evidenced by its use in the synthesis of morphinan frameworks . The presence of the thiophene ring, a common heteroaromatic bioisostere, suggests potential for unique electronic and binding properties, often explored to modulate a compound's affinity and selectivity toward biological targets. As a research chemical, its primary value lies in its use as a building block or intermediate in organic synthesis and as a candidate for high-throughput screening in drug discovery campaigns. Researchers may utilize this compound to develop novel probes for studying receptor interactions or to build more complex polycyclic structures. The mechanism of action is not defined and would be contingent upon the specific research context and target system. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h6-7,9,14H,1-5,8,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEOKGXERHXGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Carboxamide Derivatives

Example Compound : 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (Compound 4, )

  • Structural Differences :
    • The target compound substitutes the bromo and phenyl groups in Compound 4 with a thiophen-2-yl-cyclopentane moiety and a cyclohexenylethyl chain.
    • The absence of bromine in the target compound reduces molecular weight and may enhance stability under reducing conditions.
  • Synthetic Comparison :
    • Compound 4 is synthesized via base-mediated alkylation of 2-bromo-1-cyclohexene-1-carboxylic acid with methyl iodide and NaH in DMF .
    • The target compound likely requires analogous coupling steps but with a thiophene-substituted cyclopentanecarboxylic acid and a cyclohexenylethylamine.
  • Physicochemical Properties :
    • Compound 4 has a melting point of 102–103.5°C and elemental composition C, 55.73%; H, 5.04%; N, 5.00% .
    • The target compound’s larger substituents (cyclopentane-thiophene vs. bromocyclohexene) may lower its melting point due to reduced crystallinity.

Thiophene-Containing Sulfonamide Derivatives

Example Compound : N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide ()

  • Functional Group Contrast :
    • The sulfonamide group in this compound differs from the carboxamide in the target molecule, altering hydrogen-bonding capacity and solubility.
  • Synthetic Methodology :
    • Sulfonamides are synthesized via Pd-mediated coupling of indole derivatives with thiophene sulfonamides , whereas carboxamides typically employ acid-amine coupling reagents.
  • Biological Implications :
    • Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxamides may target proteases or GPCRs.

Pharmacopeial Thiophen-2-yl Ethylamine Derivatives

Example Compound : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (Compound d, )

  • Structural Similarities :
    • Both compounds incorporate a thiophen-2-yl ethyl group, suggesting shared synthetic intermediates.
  • Key Differences :
    • Compound d is an amine oxide with a tetrahydronaphthalene core, while the target compound is a carboxamide with a cyclopentane scaffold.
    • Amine oxides are polar and prone to metabolic oxidation, whereas carboxamides exhibit greater hydrolytic stability.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide N-(1-Allyl-indol-2-yl)thiophene-2-sulfonamide (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]amine oxide
Core Structure Cyclopentane-thiophene carboxamide Bromocyclohexene carboxamide Indole-thiophene sulfonamide Tetrahydronaphthalene amine oxide
Molecular Formula C₁₈H₂₂N₂OS (estimated) C₁₃H₁₄BrNO C₂₀H₁₈IN₂O₂S₂ (example) C₁₉H₂₆N₂O₂S
Molecular Weight (g/mol) ~320.4 (estimated) 280.16 ~548.3 ~354.5
Melting Point Not reported 102–103.5°C Not reported Not reported
Key Functional Groups Carboxamide, thiophene, cyclohexene Carboxamide, bromocyclohexene Sulfonamide, thiophene, indole Amine oxide, thiophen-2-yl ethyl, tetrahydronaphthalene
Synthetic Yield Not reported 92% (carboxylic acid intermediate) Not reported Not reported

Research Findings and Implications

  • Synthetic Challenges :
    • Carboxamide formation requires precise coupling conditions to avoid racemization or side reactions, as seen in analogous syntheses .
  • Stability Considerations :
    • Unlike sulfonamides, carboxamides are less prone to hydrolysis under acidic conditions, making the target compound more suitable for oral formulations.

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the cyclopentane core followed by coupling with the cyclohexene-thiophene moiety. Key steps include:

  • Cyclopentane carboxamide formation : Amidation using activated esters or coupling reagents like EDC/HOBt .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while reflux conditions (e.g., 80–100°C) improve intermediate stability .
  • Catalyst selection : Triethylamine or phosphorus pentasulfide aids in minimizing side reactions during thiophene incorporation .
    Yield optimization requires iterative adjustments to temperature, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., cyclohexene double bond at δ 5.6–6.0 ppm) and confirms stereochemistry .
  • Infrared Spectroscopy (IR) : Validates carboxamide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion alignment with the theoretical mass (C₁₉H₂₄N₂OS: 336.16 g/mol) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate the interaction mechanisms between this compound and potential biological targets (e.g., enzymes or receptors)?

  • Target selection : Prioritize proteins with known affinity for thiophene/cyclohexene motifs, such as cytochrome P450 isoforms or G-protein-coupled receptors .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor binding .
  • Validation : Cross-reference docking scores (ΔG < −6 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
  • Dynamic simulations : Perform 100-ns MD simulations (AMBER/NAMD) to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the cyclohexene group) .

Q. What strategies are effective in resolving contradictions in experimental data related to the compound's stability under varying environmental conditions?

  • Controlled degradation studies : Expose the compound to stressors (pH 2–12, UV light, 40–60°C) and monitor degradation via LC-MS. For example, acidic conditions may hydrolyze the carboxamide bond, requiring stabilization with lyoprotectants (e.g., trehalose) .
  • Crystallographic analysis : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 123 K) reveals conformational flexibility, such as dihedral angle variations (<15°) between aromatic rings that impact stability .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >200°C) to guide storage protocols .

Q. How do structural modifications (e.g., substituent variation on the thiophene or cyclohexene groups) influence the compound's bioactivity and pharmacokinetic profile?

  • Comparative SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and evaluate via:
    • In vitro assays : Measure cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells) .
    • Metabolic stability : Incubate with liver microsomes to assess CYP-mediated oxidation rates .
  • Key findings : Electron-withdrawing groups on thiophene (e.g., nitro) enhance target affinity but reduce solubility, necessitating PEGylation for in vivo applications .

Q. What methodologies are recommended for investigating the compound's potential neuroprotective effects in preclinical models of neurological disorders?

  • In vitro models : Use SH-SY5Y neurons exposed to Aβ₄₂ oligomers; quantify cell viability (Calcein-AM) and ROS levels (DCFH-DA assay) .
  • In vivo models : Administer 10–50 mg/kg (IP) in transgenic Alzheimer’s mice (APP/PS1) and assess cognitive improvement via Morris water maze .
  • Biomarker analysis : ELISA-based detection of TNF-α and IL-6 in cerebrospinal fluid to confirm anti-inflammatory activity .

Methodological Considerations

  • Data reproducibility : Standardize synthetic batches using continuous flow reactors for precise control over reaction kinetics .
  • Ethical compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell line use .

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